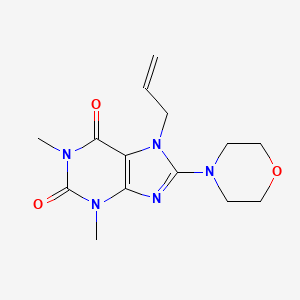
1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related morpholine and purine derivatives involves complex chemical reactions, including cyclocondensation and ring-opening polymerizations. A similar approach could be hypothesized for the synthesis of "1,3-Dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione," involving key steps like amide cyclization and subsequent functionalization to introduce the morpholine and purine cores (Mawad et al., 2010).
Molecular Structure Analysis
Morpholine derivatives typically exhibit intriguing structural characteristics, such as different conformational preferences. The morpholine ring can adopt conformations ranging from a boat to a twist-boat, influenced by substituents and interaction with other functional groups in the molecule (A. Linden et al., 2001). These structural nuances play a crucial role in the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives are diverse, including cyclization reactions that yield complex heterocyclic structures. For instance, the reaction of morpholine with acetylenic compounds under catalytic conditions can lead to the formation of azulene derivatives, showcasing the versatility of morpholine in synthetic chemistry (KurodaShigeyasu et al., 1998).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Synthesis of Substituted Derivatives
Research has demonstrated the synthesis of various substituted derivatives of related chemical structures. For instance, 3,7-dimethyl- and 1,3-dimethyl-8-alkoxypurine-2,6-dione derivatives have been synthesized and evaluated for specific receptor affinities and inhibitory properties (Chłoń-Rzepa et al., 2016).
Cyclocondensation Reactions
Cyclocondensation of certain amino morpholine pyrimidines with various diones has been explored, leading to the synthesis of novel compounds like 4,7,7-trimethyl-2-morpholino-7,8-dihydro-5H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one (Karimian et al., 2017).
Biological and Pharmacological Studies
Cardiovascular Activity Studies
Compounds with similar structures have been synthesized and tested for their cardiovascular activities. For example, 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities (Chłoń-Rzepa et al., 2004).
Structure-Activity Relationship in Pharmacology
Research has been conducted on the relationship between chemical structure and biological activity. This includes the synthesis and study of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives, assessing their affinity for serotonin receptors and anxiolytic activity (Chłoń-Rzepa et al., 2014).
Crystallographic and Structural Analyses
Crystal Structure Analysis
The crystal structures of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, have been described and compared with similar structures to understand the molecular geometry and interactions (Karczmarzyk & Pawłowski, 1997).
Molecular Conformation Studies
Investigations into the conformations of morpholine ring-containing compounds, such as (+/-)-6-Benzyl-3,3-dimethylmorpholine-2,5-dione, have been conducted to understand their molecular shapes and potential intermolecular interactions (Linden et al., 2001).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-morpholin-4-yl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-4-5-19-10-11(16(2)14(21)17(3)12(10)20)15-13(19)18-6-8-22-9-7-18/h4H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZASSPKHIUIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)
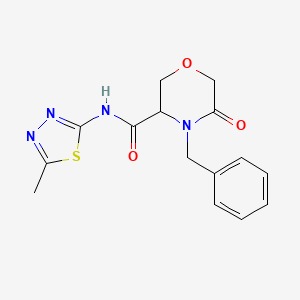
![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

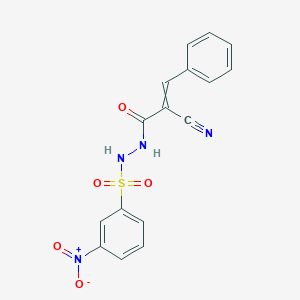
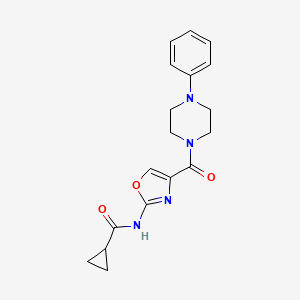
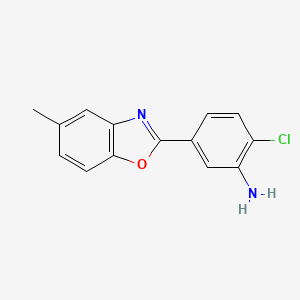
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)


![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
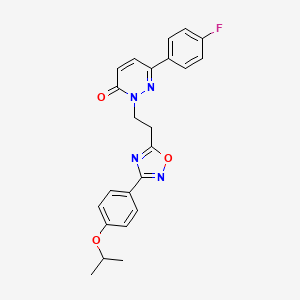
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)
